Elzovantinib

Vue d'ensemble

Description

Elzovantinib est un nouvel inhibiteur de kinase multicible, biodisponible par voie orale, doté d'une structure macrocyclique unique. Il cible les kinases du récepteur MET, SRC et du facteur de stimulation des colonies 1. Ce composé est actuellement évalué dans des essais cliniques pour son efficacité dans le traitement des tumeurs solides avancées présentant des altérations génétiques du MET .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse d'elzovantinib implique plusieurs étapes, notamment la formation de sa structure macrocyclique. La voie de synthèse détaillée et les conditions de réaction spécifiques sont confidentielles et non divulguées publiquement. Elle implique généralement des techniques de synthèse organique telles que la cyclisation, les réactions de couplage et les étapes de purification.

Méthodes de production industrielle : La production industrielle d'this compound impliquerait probablement des procédés de synthèse organique à grande échelle, garantissant une pureté et un rendement élevés. Cela comprend l'utilisation de réacteurs automatisés, de mesures de contrôle qualité rigoureuses et le respect des Bonnes Pratiques de Fabrication (BPF).

Analyse Des Réactions Chimiques

Types de réactions : Elzovantinib subit diverses réactions chimiques, impliquant principalement son activité d'inhibition des kinases. Ces réactions comprennent :

Oxydation : this compound peut subir un métabolisme oxydatif dans le foie.

Réduction : Des réactions de réduction peuvent se produire dans des conditions spécifiques, modifiant ses propriétés pharmacocinétiques.

Substitution : Les réactions de substitution peuvent modifier ses groupes fonctionnels, améliorant potentiellement son efficacité ou réduisant les effets secondaires.

Réactifs et conditions courantes :

Oxydation : Des agents oxydants courants tels que les enzymes du cytochrome P450.

Réduction : Des agents réducteurs tels que l'hydrogène gazeux ou les catalyseurs métalliques.

Substitution : Des réactifs tels que les halogénures ou les nucléophiles dans des conditions contrôlées.

Principaux produits : Les principaux produits formés à partir de ces réactions sont généralement des métabolites qui sont soit excrétés, soit traités ultérieurement dans l'organisme.

4. Applications de la recherche scientifique

This compound a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition des kinases et la synthèse de structures macrocycliques.

Biologie : Investigué pour ses effets sur les voies de signalisation cellulaire et la modulation du microenvironnement tumoral.

Médecine : Évalué dans des essais cliniques pour le traitement de divers cancers, notamment le cancer du poumon non à petites cellules, le cancer de l'estomac et le carcinome colorectal

Industrie : Applications potentielles dans le développement de thérapies anticancéreuses ciblées et d'approches de médecine personnalisée.

5. Mécanisme d'action

This compound exerce ses effets en inhibant l'activité des kinases du récepteur MET, SRC et du facteur de stimulation des colonies 1. Ces kinases sont impliquées dans divers processus cellulaires, notamment la prolifération, la survie et la migration. En bloquant ces voies, l'this compound peut réduire la croissance tumorale et améliorer la réponse immunitaire contre les cellules cancéreuses .

Composés similaires :

Crizotinib : Un autre inhibiteur du MET mais avec une structure et un spectre d'activité différents.

Cabozantinib : Cible le MET et le récepteur 2 du facteur de croissance endothélial vasculaire, utilisé dans le traitement du carcinome à cellules rénales.

Tepotinib : Un inhibiteur sélectif du MET avec des applications dans le cancer du poumon non à petites cellules.

Unicité d'this compound : L'unicité d'this compound réside dans sa structure macrocyclique, qui lui confère une stabilité et une spécificité accrues. Sa capacité à cibler simultanément plusieurs kinases (MET, SRC et récepteur du facteur de stimulation des colonies 1) offre un potentiel thérapeutique plus large que les autres inhibiteurs monocibles .

Applications De Recherche Scientifique

Elzovantinib has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying kinase inhibition and macrocyclic structure synthesis.

Biology: Investigated for its effects on cellular signaling pathways and tumor microenvironment modulation.

Medicine: Evaluated in clinical trials for treating various cancers, including non-small cell lung cancer, gastric cancer, and colorectal carcinoma

Industry: Potential applications in developing targeted cancer therapies and personalized medicine approaches.

Mécanisme D'action

Elzovantinib exerts its effects by inhibiting the activity of MET, SRC, and colony-stimulating factor 1 receptor kinases. These kinases are involved in various cellular processes, including proliferation, survival, and migration. By blocking these pathways, this compound can reduce tumor growth and enhance the immune response against cancer cells .

Comparaison Avec Des Composés Similaires

Crizotinib: Another MET inhibitor but with a different structure and spectrum of activity.

Cabozantinib: Targets MET and vascular endothelial growth factor receptor 2, used in treating renal cell carcinoma.

Tepotinib: A selective MET inhibitor with applications in non-small cell lung cancer.

Uniqueness of Elzovantinib: this compound’s uniqueness lies in its macrocyclic structure, which provides enhanced stability and specificity. Its ability to target multiple kinases (MET, SRC, and colony-stimulating factor 1 receptor) simultaneously offers a broader therapeutic potential compared to other single-target inhibitors .

Activité Biologique

Elzovantinib, also known as TPX-0022, is a novel orally bioavailable multi-targeted tyrosine kinase inhibitor (TKI) developed by Turning Point Therapeutics. It primarily targets c-Met, SRC, and CSF1R kinases, making it a promising candidate for treating various cancers, particularly those with MET alterations. This compound has shown significant potential in preclinical and clinical studies, demonstrating efficacy across multiple tumor types.

This compound's mechanism involves the inhibition of several key pathways associated with tumor growth and survival:

- c-Met Inhibition : c-Met is a receptor tyrosine kinase involved in cell proliferation and survival. This compound exhibits potent inhibition of c-Met with an IC50 of 2.7 nM, effectively blocking HGF-mediated signaling pathways that promote tumorigenesis .

- SRC Inhibition : SRC is implicated in various oncogenic processes. The inhibition of SRC may disrupt downstream signaling that contributes to cancer progression .

- CSF1R Inhibition : Targeting CSF1R modulates the tumor microenvironment by affecting tumor-associated macrophages, which are often involved in immune evasion and tumor growth .

Phase 1 SHIELD-1 Study

The Phase 1 SHIELD-1 study evaluated this compound's safety, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors harboring MET alterations. Key findings include:

- Patient Population : The study included patients with non-small cell lung cancer (NSCLC), gastric cancer, and gastroesophageal junction (GEJ) cancer.

- Objective Response Rates : Preliminary data indicated confirmed objective response rates of 36% in MET TKI-naïve NSCLC patients and 33% in gastric/GEJ cancer patients .

- Safety Profile : this compound was generally well tolerated, with the most common treatment-emergent adverse event (TEAE) being low-grade dizziness (reported in 65% of patients). No high-grade edema or significant liver enzyme elevation was observed .

Combination Therapy Studies

Recent collaborations have explored this compound's efficacy in combination with other agents, such as aumolertinib, particularly for patients who develop MET amplification as resistance to EGFR inhibitors. This combination aims to address unmet needs in treating advanced NSCLC .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

- Bioavailability : Its macrocyclic structure enhances oral bioavailability and metabolic stability.

- Dosing Regimen : Initial studies utilized a once-daily dosing schedule, with ongoing investigations into optimal dosing strategies to maximize therapeutic benefit while minimizing toxicity .

Case Study 1: NSCLC Patient Response

In a reported case from the SHIELD-1 study, a patient with NSCLC exhibiting MET amplification achieved a partial response after eight weeks of treatment with this compound. The patient experienced manageable side effects, primarily dizziness and fatigue.

Case Study 2: Gastric Cancer Patient Response

Another case involved a gastric cancer patient who had previously failed standard therapies. Following treatment with this compound, the patient exhibited stable disease for over six months, highlighting the compound's potential in refractory cases.

Summary of Findings

| Characteristic | Details |

|---|---|

| Primary Targets | c-Met, SRC, CSF1R |

| IC50 for c-Met | 2.7 nM |

| Objective Response Rate | 36% (NSCLC), 33% (Gastric/GEJ) |

| Common TEAEs | Dizziness (65%), Fatigue |

| Dosing Regimen | Once daily; ongoing studies for BID dosing |

Propriétés

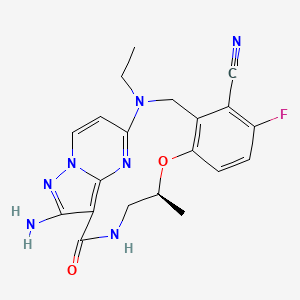

IUPAC Name |

(11S)-16-amino-2-ethyl-6-fluoro-11-methyl-14-oxo-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaene-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN7O2/c1-3-27-10-13-12(8-22)14(21)4-5-15(13)30-11(2)9-24-20(29)17-18(23)26-28-7-6-16(27)25-19(17)28/h4-7,11H,3,9-10H2,1-2H3,(H2,23,26)(H,24,29)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDPUQDMSHQSKH-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2=C(C=CC(=C2C#N)F)OC(CNC(=O)C3=C4N=C1C=CN4N=C3N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CC2=C(C=CC(=C2C#N)F)O[C@H](CNC(=O)C3=C4N=C1C=CN4N=C3N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2271119-26-5 | |

| Record name | Elzovantinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2271119265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elzovantinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTY12Q00LY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.